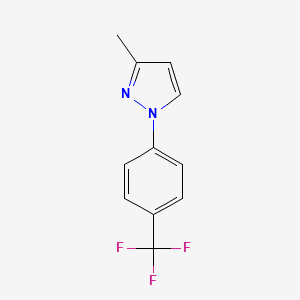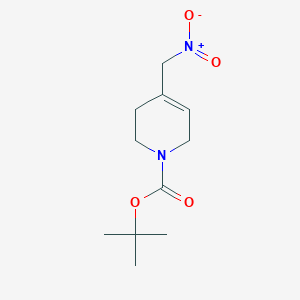
tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate: is a chemical compound with a complex structure that includes a pyridine ring, a nitro group, and a tert-butyl ester group
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the appropriate pyridine derivative.
One common method involves the nitration of a pyridine derivative followed by esterification with tert-butyl alcohol.
Reaction conditions typically require the use of strong acids or bases, and careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods:
Industrial production of this compound involves scaling up the laboratory synthesis methods.
Specialized reactors and continuous flow processes are often used to maintain consistency and efficiency in the production process.
Quality control measures are implemented to ensure the purity and stability of the final product.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ metal catalysts like palladium or nickel.
Substitution reactions typically require strong acids or bases.
Major Products Formed:
Oxidation can yield nitroso derivatives or nitrate esters.
Reduction can produce primary, secondary, or tertiary amines.
Substitution reactions can lead to various substituted pyridines.
Chemistry:
The compound is used as an intermediate in the synthesis of more complex nitrogen-containing molecules.
It serves as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology:
Research has explored its potential as a bioactive molecule, investigating its effects on biological systems.
It may be used in the development of new pharmaceuticals or as a tool in biochemical studies.
Medicine:
The compound's derivatives are being studied for their therapeutic potential, including anti-inflammatory and analgesic properties.
It may also be used in the design of new drugs targeting specific diseases.
Industry:
The compound is utilized in the production of dyes, perfumes, and other industrial chemicals.
Its unique reactivity makes it valuable in various chemical processes.
Molecular Targets and Pathways:
The compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological effects.
It may modulate signaling pathways involved in inflammation, pain, or other physiological processes.
Mechanism:
The exact mechanism of action depends on the specific biological context and the derivatives involved.
Studies are ongoing to elucidate the detailed pathways and interactions.
相似化合物的比较
1-tert-butyl-4-(nitromethyl)benzene: Similar structure but with a benzene ring instead of pyridine.
4-tert-butyl-\u03B1-nitrotoluene: Another nitro-containing compound with a tert-butyl group.
1-tert-butyl-4-(tribromomethyl)benzene: Contains a tribromomethyl group instead of nitro.
Uniqueness:
Tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its combination of a pyridine ring and a nitro group, which imparts distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
属性
分子式 |
C11H18N2O4 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
tert-butyl 4-(nitromethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-6-4-9(5-7-12)8-13(15)16/h4H,5-8H2,1-3H3 |
InChI 键 |
VQYIQKDBDOICBF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15363512.png)


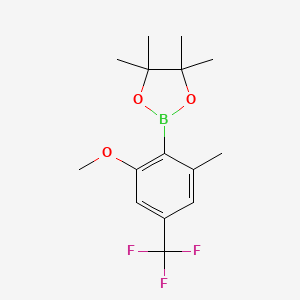
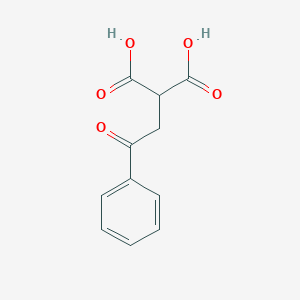

![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)


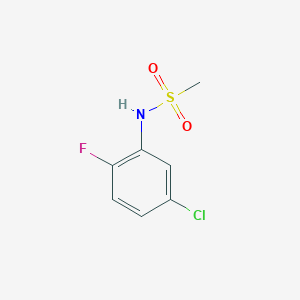
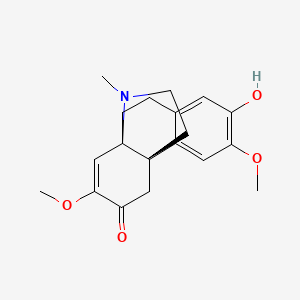
![Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B15363608.png)
